cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
Overview
Description
“Cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate” is a chemical compound with the molecular formula C10H13O4 . It has an average mass of 197.208 Da and a monoisotopic mass of 197.081924 Da . It is the conjugate base of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexadiene ring with two hydroxyl groups at positions 5 and 6, an isopropyl group at position 4, and a carboxylate group at position 1 .Scientific Research Applications
1. Use in Diels-Alder Reactions
cis-1,2-Isopropylidenedioxycyclohexa-3,5-diene, a related compound, is known for undergoing Diels–Alder [4 + 2] cycloaddition reactions with various dienophiles. This property is significant in synthetic chemistry for creating complex molecular structures (Cotterill, Roberts, & Williams, 1988).
2. Bacterial Production for Chiral Synthons
Research has explored the bacterial production of transdihydroxycyclohexadiene carboxylates via metabolic pathway engineering. This method uses recombinant Klebsiella pneumoniae for producing homochiral diols, crucial synthons in organic synthesis (Müller, Breuer, Wagener, Schmidt, & Leistner, 1996).
3. Investigations in Stereochemistry
The compound's stereochemical aspects are significant in organic chemistry, especially in understanding conformations and configurations in cyclic systems. Studies have focused on the synthesis and stereochemistry of similar cis- and trans- compounds, offering insights into their structural dynamics (Marshall & Partridge, 1968).
4. Role in Carbene Addition Reactions
cis-1,2-Isopropylidenedioxycyclohexa-3,5-diene and its analogs have been studied for their reactions with various reagents such as N-substituted maleimides and carbene, highlighting the compound's versatility in organic synthesis (Downing et al., 1990).
5. Application in Biotransformation Processes
The conversion of substituted benzoates into cis-diols by engineered strains of bacteria like Pseudomonas oleovorans has been studied. This research opens pathways for using the compound in biotransformation processes, crucial in biotechnological applications (Wubbolts & Timmis, 1990).
Properties
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11/h3-5,8-9,11-12H,1-2H3,(H,13,14)/p-1/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZNWVREDOAOGD-DTWKUNHWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(C1O)O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429474 | |
Record name | cis-2,3-Dihydroxy-2,3-dihydro-p-cumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205652-50-2 | |
Record name | cis-2,3-Dihydroxy-2,3-dihydro-p-cumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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